1,2-Bis(2-azidoethoxy)ethane

Overview

Description

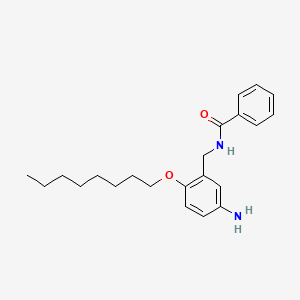

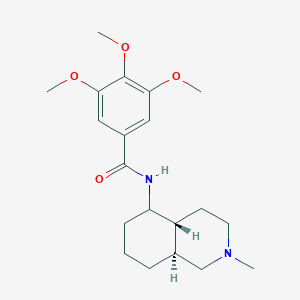

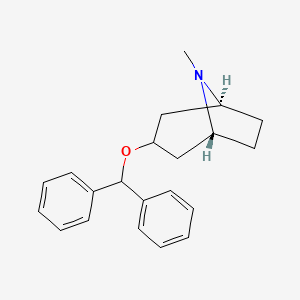

“1,2-Bis(2-azidoethoxy)ethane” is a chemical compound with the molecular formula C6H12N6O2 . It’s related to other compounds such as “1,2-bis(2-bromoethoxy)ethane”, which is a PEG linker containing two bromide groups .

Molecular Structure Analysis

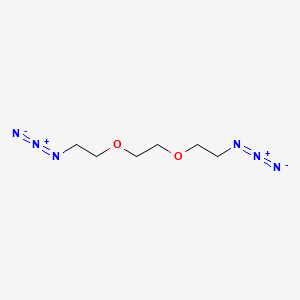

The molecular structure of “1,2-Bis(2-azidoethoxy)ethane” consists of an ethane backbone with two azidoethoxy groups attached . The molecular weight of this compound is 200.20 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1,2-Bis(2-azidoethoxy)ethane” include a molecular weight of 200.20, a refractive index of 1.47, and a density of 1.15 g/mL . It’s also soluble in water .

Scientific Research Applications

Bioconjugation in Drug Development

Azido-PEG2-Azide: is extensively used in bioconjugation techniques within drug development. Its azide group reacts with alkyne-tagged molecules in a copper-catalyzed click chemistry reaction, forming a stable triazole linkage . This reaction is pivotal in creating prodrugs and active drug conjugates that can selectively target diseased cells, improving the efficacy and safety profile of therapeutic agents.

Surface Modification and Functionalization

The compound’s ability to form stable linkages makes it ideal for surface modification of medical devices and nanoparticles. By attaching Azido-PEG2-Azide to surfaces, researchers can functionalize them with various biomolecules, enhancing biocompatibility and reducing immunogenicity .

Diagnostic Applications

In diagnostics, Azido-PEG2-Azide facilitates the attachment of fluorescent labels or other markers to biomolecules. This enables the visualization and detection of specific proteins or nucleic acids in complex biological samples, aiding in the diagnosis of diseases .

Polymer and Material Science

The compound is used in polymer science to introduce azide functional groups into polymers. These modified polymers can then undergo further reactions to create novel materials with desired properties, such as increased solubility or biodegradability .

Synthesis of Macrocyclic Compounds

1,2-Bis(2-azidoethoxy)ethane: is utilized in the synthesis of macrocyclic compounds, which have shown significant cytotoxicity in various human tumor cell models. These compounds hold promise in the development of new anticancer drugs .

Nanotechnology

In nanotechnology, Azide-PEG3-Azide is used to create self-assembling structures at the nanoscale. These structures can be used for drug delivery systems, where the compound’s ability to react with other molecules allows for the construction of targeted delivery vehicles .

Enzyme Mimetics Research

The compound’s reactivity is exploited in the design of enzyme mimetics. These synthetic molecules mimic the function of enzymes and can be used to catalyze specific chemical reactions in vitro, which is valuable for industrial processes and synthetic biology .

Therapeutic Biomolecule Purification

Azido-PEG2-Azide: plays a role in the purification of therapeutic biomolecules. It can be incorporated into chromatography media, allowing for the selective binding and elution of target proteins or nucleic acids during the purification process .

Safety and Hazards

“1,2-Bis(2-azidoethoxy)ethane” is considered hazardous. It’s classified as a self-reactive substance, indicating that it can undergo a strongly exothermic decomposition even without participation of oxygen (air) . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

Mechanism of Action

Target of Action

Azido-PEG2-Azide, also known as 1,2-Bis(2-azidoethoxy)ethane or Azide-PEG3-Azide, is primarily used as a linker in the synthesis of PROTACs . The primary targets of this compound are molecules containing alkyne, BCN, or DBCO groups .

Mode of Action

The azide group in Azido-PEG2-Azide can react with alkyne, BCN, or DBCO groups via a process known as Click Chemistry . This reaction yields a stable triazole linkage .

Biochemical Pathways

The formation of the triazole linkage through Click Chemistry is a key step in the synthesis of PROTACs . PROTACs are bifunctional molecules that contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetic properties of Azido-PEG2-Azide are largely determined by its PEG spacer. The hydrophilic PEG spacer increases the solubility of the compound in aqueous media , which can enhance its bioavailability.

Result of Action

The result of the action of Azido-PEG2-Azide is the formation of a stable triazole linkage with target molecules . This linkage is crucial for the function of PROTACs, which use it to bind to target proteins and induce their degradation .

Action Environment

The action of Azido-PEG2-Azide is influenced by the presence of target molecules with alkyne, BCN, or DBCO groups . The efficiency of the Click Chemistry reaction can be affected by factors such as the concentration of these target molecules and the conditions under which the reaction is carried out. The stability of the compound can also be influenced by storage conditions .

properties

IUPAC Name |

1-azido-2-[2-(2-azidoethoxy)ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N6O2/c7-11-9-1-3-13-5-6-14-4-2-10-12-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZGAFKSAANFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82055-94-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82055-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501180973 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(2-azidoethoxy)ethane | |

CAS RN |

82055-94-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1666177.png)